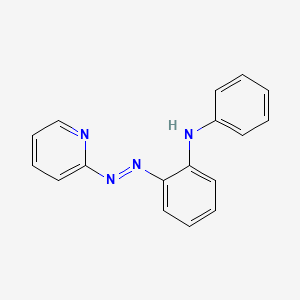![molecular formula C22H46Si5 B14257560 1,1,4,4-Tetrakis(trimethylsilyl)-5-silaspiro[4.6]undeca-6,8,10-triene CAS No. 427887-74-9](/img/structure/B14257560.png)
1,1,4,4-Tetrakis(trimethylsilyl)-5-silaspiro[4.6]undeca-6,8,10-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,4,4-Tetrakis(trimethylsilyl)-5-silaspiro[4.6]undeca-6,8,10-triene is a unique organosilicon compound characterized by its spiro structure and multiple trimethylsilyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,4,4-Tetrakis(trimethylsilyl)-5-silaspiro[4.6]undeca-6,8,10-triene typically involves the use of trimethylsilyl-substituted precursors. One common method involves the reaction of a tetrahedral core molecule with trimethylsilyl groups under specific conditions to achieve the desired spiro structure . The reaction conditions often include the use of radical initiators and controlled temperatures to ensure the formation of the spiro compound without unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with a focus on optimizing reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,1,4,4-Tetrakis(trimethylsilyl)-5-silaspiro[4.6]undeca-6,8,10-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using hydrosilanes or other reducing agents to modify the silicon centers.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrosilanes, oxidizing agents like hydrogen peroxide, and nucleophiles such as alkoxides. Reaction conditions typically involve controlled temperatures and the use of solvents like tetrahydrofuran (THF) or dichloromethane (DCM) to facilitate the reactions .
Major Products
The major products formed from these reactions include various silanol, siloxane, and substituted organosilicon compounds, which can be further utilized in materials science and organic synthesis .
Applications De Recherche Scientifique
1,1,4,4-Tetrakis(trimethylsilyl)-5-silaspiro[4.6]undeca-6,8,10-triene has several scientific research applications:
Medicine: Investigated for its use in the synthesis of silicon-containing pharmaceuticals and diagnostic agents.
Industry: Utilized in the production of porous materials and as a component in advanced polymer synthesis.
Mécanisme D'action
The mechanism by which 1,1,4,4-Tetrakis(trimethylsilyl)-5-silaspiro[4.6]undeca-6,8,10-triene exerts its effects involves the interaction of its silicon centers with various molecular targets. The trimethylsilyl groups provide steric hindrance, which can influence the reactivity and stability of the compound in different chemical environments. The spiro structure also contributes to its unique properties, allowing it to participate in specific molecular recognition and binding events .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrakis(trimethylsilylethynyl)methane: Another organosilicon compound with multiple trimethylsilyl groups, used in the synthesis of porous materials.
Tris(trimethylsilyl)silane: A radical-based reagent used in organic synthesis and polymerization reactions.
Tetrakis(trimethylsilylethynyl)adamantane: Similar to the target compound, used in the creation of molecular porous materials.
Uniqueness
1,1,4,4-Tetrakis(trimethylsilyl)-5-silaspiro[4.6]undeca-6,8,10-triene is unique due to its spiro structure, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring specific molecular recognition and binding capabilities, as well as in the synthesis of advanced materials with tailored properties .
Propriétés
Numéro CAS |
427887-74-9 |
|---|---|
Formule moléculaire |
C22H46Si5 |
Poids moléculaire |
451.0 g/mol |
Nom IUPAC |
trimethyl-[1,4,4-tris(trimethylsilyl)-5-silaspiro[4.6]undeca-6,8,10-trien-1-yl]silane |
InChI |
InChI=1S/C22H46Si5/c1-23(2,3)21(24(4,5)6)17-18-22(25(7,8)9,26(10,11)12)27(21)19-15-13-14-16-20-27/h13-16,19-20H,17-18H2,1-12H3 |
Clé InChI |
ZXFCAELMCFYOEW-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1(CCC([Si]12C=CC=CC=C2)([Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


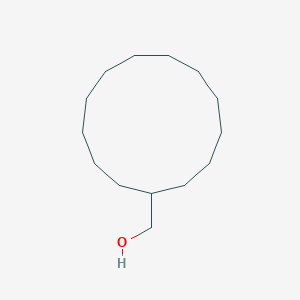
![Benzene, [2-methyl-2-(2-propenyloxy)propyl]-](/img/structure/B14257492.png)
![Quinoline, 4-[2-(1,3-dioxolan-2-yl)ethyl]-](/img/structure/B14257493.png)
![1-(2-Imino-1,3-thiazol-3(2H)-yl)-2-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B14257506.png)
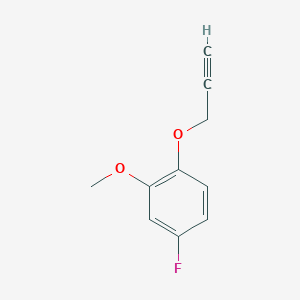
![O-[2,5-Diiodo-4-(sulfooxy)phenyl]-3-iodo-L-tyrosine](/img/structure/B14257515.png)


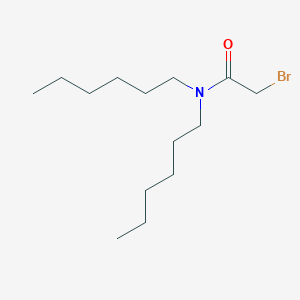

![Fluoro[(naphthalen-2-yl)oxy]propanedioic acid](/img/structure/B14257548.png)
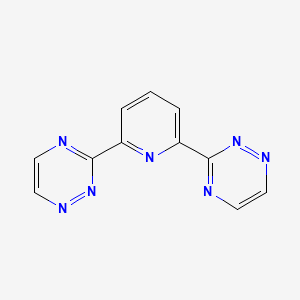
![Butanoic acid, 2-[(4-chlorophenyl)sulfonyl]-](/img/structure/B14257566.png)
